molecular formula C12H22N2O2 B13950571 2-Amino-1-(7-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one

2-Amino-1-(7-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one

Cat. No.: B13950571
M. Wt: 226.32 g/mol
InChI Key: BXHQOVKMJVASON-UHFFFAOYSA-N
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Description

2-Amino-1-(7-(hydroxymethyl)-2-azaspiro[44]nonan-2-yl)propan-1-one is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(7-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one typically involves multiple steps. One common approach is the reaction of a suitable spirocyclic precursor with an amino-propanone derivative under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(7-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, pH levels, and solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction of the carbonyl group can produce alcohols .

Scientific Research Applications

2-Amino-1-(7-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-1-(7-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biological effects, depending on the specific pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-Amino-1-(7-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one lies in its spirocyclic structure, which imparts specific chemical and biological properties not found in simpler or non-spirocyclic analogs. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C12H22N2O2

Molecular Weight

226.32 g/mol

IUPAC Name

2-amino-1-[8-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl]propan-1-one

InChI

InChI=1S/C12H22N2O2/c1-9(13)11(16)14-5-4-12(8-14)3-2-10(6-12)7-15/h9-10,15H,2-8,13H2,1H3

InChI Key

BXHQOVKMJVASON-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N1CCC2(C1)CCC(C2)CO)N

Origin of Product

United States

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